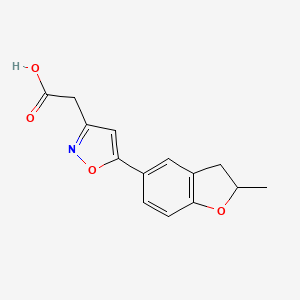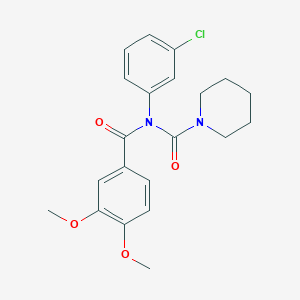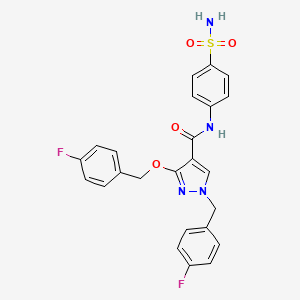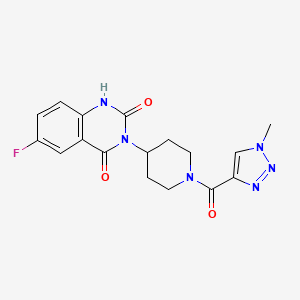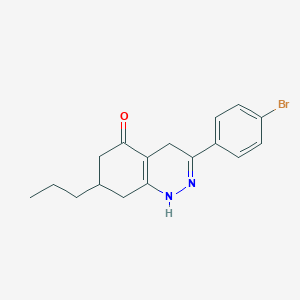
3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. The synthesis route can often be optimized to improve yield, reduce cost, or make the process more environmentally friendly.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used. The analysis provides information about the lengths and angles of chemical bonds, the presence of functional groups, and the overall shape of the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, optical activity, and stability. These properties can affect how the compound is stored, handled, and used.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one and its derivatives are often involved in chemical synthesis and structural analysis. Compounds with bromophenyl groups are synthesized through multicomponent reactions and characterized using various spectroscopic methods. The structural aspects of these compounds are meticulously analyzed through crystallographic studies, revealing their conformational details and molecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in further scientific research (Sapnakumari et al., 2014), (Da, 2002), (Xiang, 2009).
Biomedical Applications
Several studies have investigated the biomedical potential of bromophenyl derivatives. These compounds have shown promising results in the regulation of inflammatory diseases and other biomedical applications. Docking studies suggest their relevance in biomedical fields, possibly due to their structural attributes and biological interactions (Ryzhkova et al., 2020).
Antifungal and Antimicrobial Properties
Research indicates that certain bromophenyl derivatives exhibit significant in vitro activity against a range of pathogenic fungi and bacteria. These compounds are specifically potent against strains resistant to common treatments, highlighting their potential as novel antimicrobial agents. The studies emphasize the compound's broad-spectrum activity and low cytotoxicity, marking them as potential candidates for therapeutic applications (Buchta et al., 2004), (Sampal et al., 2018).
Synthesis and Study of Derivatives
Compounds similar to 3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one are synthesized and studied for various scientific applications, including the synthesis of derivatives with potential pharmaceutical applications. These studies involve the synthesis of complex structures and the analysis of their chemical properties and interactions (Gallati et al., 2020), (Sniady et al., 2007).
Safety And Hazards
The safety and hazards of a compound are extremely important. This includes understanding its toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often used to communicate this information.
Zukünftige Richtungen
Future directions could involve optimizing the synthesis route, finding new uses for the compound, or modifying its structure to improve its properties.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-2-3-11-8-16-14(17(21)9-11)10-15(19-20-16)12-4-6-13(18)7-5-12/h4-7,11,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSUAZUDCMBZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B2452450.png)
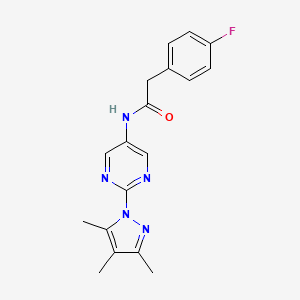
![3-Tert-butyl-6-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2452452.png)
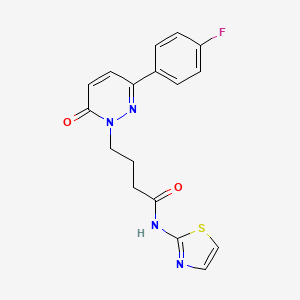
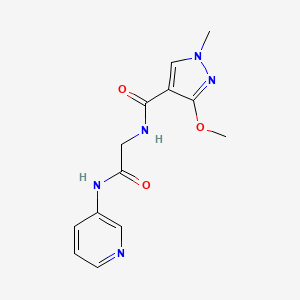
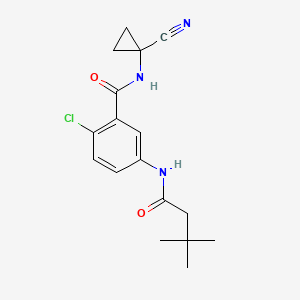
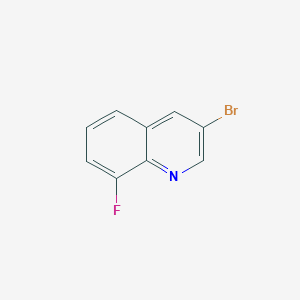
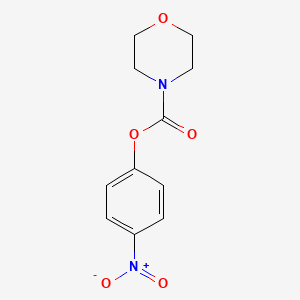
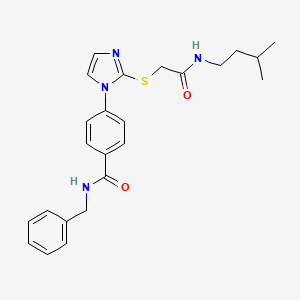
![4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2452465.png)
